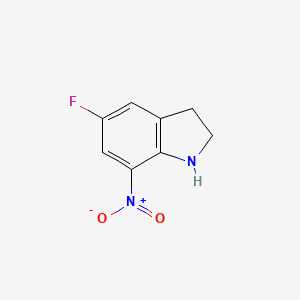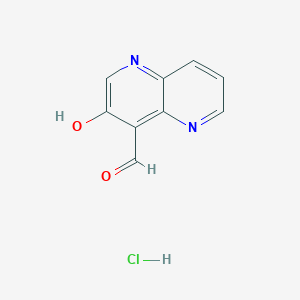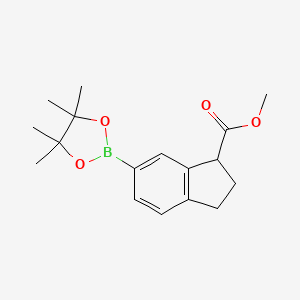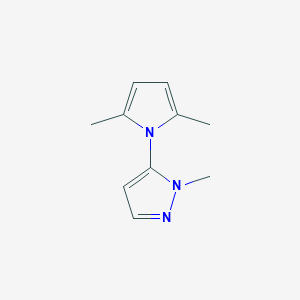
5-Fluoro-7-nitro-indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-7-nitro-indoline, also known as 5-FNIT, is a synthetic organic compound with a variety of applications in the fields of science and medicine. It is a derivative of the indoline moiety, a heterocyclic compound with a five-membered ring structure. 5-FNIT has been used as a fluorescent dye and as a substrate in enzyme assays, as well as in research on the structure and function of proteins. In addition, 5-FNIT has been used to study the mechanism of action of various drugs, including those used to treat cancer.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-7-nitro-indoline is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, 5-Fluoro-7-nitro-indoline has been shown to interact with certain proteins, such as thioredoxin and glutathione S-transferase, as well as with certain DNA-binding proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-7-nitro-indoline are not fully understood. However, the compound has been shown to have anti-proliferative and anti-inflammatory effects in vitro and in vivo. In addition, 5-Fluoro-7-nitro-indoline has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Fluoro-7-nitro-indoline in laboratory experiments include its low cost, its availability in a variety of forms, and its stability in aqueous solutions. However, 5-Fluoro-7-nitro-indoline is not soluble in organic solvents, which can limit its use in certain experiments. In addition, 5-Fluoro-7-nitro-indoline is not water-soluble and can be difficult to incorporate into certain systems.
Direcciones Futuras
The potential future applications of 5-Fluoro-7-nitro-indoline are numerous. One possible future direction is the use of 5-Fluoro-7-nitro-indoline in the development of new drugs and therapies. In addition, 5-Fluoro-7-nitro-indoline could be used in the study of the structure and function of proteins, as well as in the study of the biochemical and physiological effects of drugs. Furthermore, 5-Fluoro-7-nitro-indoline could be used in the development of novel fluorescent probes for imaging applications. Finally, 5-Fluoro-7-nitro-indoline could be used in the development of new diagnostic and therapeutic strategies for cancer, as well as in the study of the mechanism of action of drugs.
Métodos De Síntesis
5-Fluoro-7-nitro-indoline can be synthesized in a number of different ways. The most common method involves the reaction of 5-fluoro-7-nitroindole with a base such as sodium hydroxide or potassium hydroxide. This reaction produces a mixture of 5-Fluoro-7-nitro-indoline and its dimer, 5,7-dinitroindoline. The dimer can be separated from the 5-Fluoro-7-nitro-indoline by column chromatography. Other methods of synthesis include the reaction of 5-fluoro-7-nitroindole with a Grignard reagent, the reaction of 5-fluoro-7-nitroindole with an aryl halide, and the reaction of 5-fluoro-7-nitroindole with an alkyl halide.
Aplicaciones Científicas De Investigación
5-Fluoro-7-nitro-indoline has been used in a variety of scientific research applications. It has been used as a fluorescent dye for the visualization of cells and tissues, as well as for the detection of specific proteins and enzymes. 5-Fluoro-7-nitro-indoline has also been used in studies of the structure and function of proteins, as well as in research on the mechanism of action of drugs. In addition, 5-Fluoro-7-nitro-indoline has been used to study the structure and function of enzymes, as well as to study the biochemical and physiological effects of drugs.
Propiedades
IUPAC Name |
5-fluoro-7-nitro-2,3-dihydro-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEBZBNKENYUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-7-nitro-indoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1-Methyl-4-(trifluoromethyl)-4-piperidyl]methanol](/img/structure/B6298790.png)
![5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid, 95%](/img/structure/B6298793.png)
![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate](/img/structure/B6298797.png)
![3-Ethoxybicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B6298803.png)

![4-Chloro-5-nitro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B6298829.png)
![(2-Oxospiro[3.3]heptan-6-yl) acetate](/img/structure/B6298836.png)
